molecular formula C28H32ClN5 B12206463 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12206463
M. Wt: 474.0 g/mol
InChI Key: IVEOYDSMWFCVJL-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Attachment of the 4-(4-chlorobenzyl)piperazin-1-yl moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced.

    Final modifications: The phenyl and methyl groups are introduced through further substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H32ClN5

Molecular Weight

474.0 g/mol

IUPAC Name

5-tert-butyl-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H32ClN5/c1-20-26(22-8-6-5-7-9-22)27-30-24(28(2,3)4)18-25(34(27)31-20)33-16-14-32(15-17-33)19-21-10-12-23(29)13-11-21/h5-13,18H,14-17,19H2,1-4H3

InChI Key

IVEOYDSMWFCVJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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